molecular formula C22H19BrN2O3 B3492134 2-[2-(4-BROMOPHENYL)ACETAMIDO]-N-(4-METHOXYPHENYL)BENZAMIDE

2-[2-(4-BROMOPHENYL)ACETAMIDO]-N-(4-METHOXYPHENYL)BENZAMIDE

Cat. No.: B3492134
M. Wt: 439.3 g/mol
InChI Key: WLUFDSLHEYXDLM-UHFFFAOYSA-N
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Description

2-[2-(4-BROMOPHENYL)ACETAMIDO]-N-(4-METHOXYPHENYL)BENZAMIDE is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex molecular structure, which includes bromophenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-BROMOPHENYL)ACETAMIDO]-N-(4-METHOXYPHENYL)BENZAMIDE typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its eco-friendly nature, high yield, and short reaction times.

Industrial Production Methods

Industrial production of this compound can be achieved through a multi-step process involving the reaction of 2-bromoethanoic acid with hydroquinone to form 2-hydroxyethanoic acid, followed by its reaction with bromoacetic anhydride . This method ensures the production of the compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-BROMOPHENYL)ACETAMIDO]-N-(4-METHOXYPHENYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically occur under controlled temperatures and pressures to ensure high yields and selectivity.

Major Products

The major products formed from these reactions include various substituted benzamides, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2-(4-BROMOPHENYL)ACETAMIDO]-N-(4-METHOXYPHENYL)BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(4-BROMOPHENYL)ACETAMIDO]-N-(4-METHOXYPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the biosynthesis of bacterial lipids, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-BROMOPHENYL)ACETAMIDO]-N-(4-METHOXYPHENYL)BENZAMIDE is unique due to its specific combination of bromophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[[2-(4-bromophenyl)acetyl]amino]-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O3/c1-28-18-12-10-17(11-13-18)24-22(27)19-4-2-3-5-20(19)25-21(26)14-15-6-8-16(23)9-7-15/h2-13H,14H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUFDSLHEYXDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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